Tert-butyl 1-aminocycloheptane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-aminocycloheptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)12(13)8-6-4-5-7-9-12/h4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIECZSSEKAJTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1-aminocycloheptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with cycloheptanone in the presence of a suitable catalyst . The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions often involve refluxing the mixture at elevated temperatures to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield . The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at the amino or carboxylate groups, depending on the reagent and conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Potassium permanganate | Acidic (H₂SO₄), 60°C | Cycloheptanone derivative | 72% | |
| Chromium trioxide | Aqueous acetone, 25°C | 1-Oxocycloheptane-1-carboxylate | 65% |
Key Findings :
-
Oxidation of the amino group generates imine intermediates, which further hydrolyze to ketones.
-
Steric hindrance from the tert-butyl group slows reaction kinetics compared to smaller esters.
Substitution Reactions
The amino group acts as a nucleophile, enabling alkylation or acylation reactions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 80°C | N-Benzyl derivative | 85% | |
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetylated product | 78% |
Mechanistic Insight :
-
Alkylation proceeds via an SN2 mechanism, favored by the bulky tert-butyl group’s electron-donating effect.
-
Acylation requires base-mediated deprotonation of the amino group to enhance nucleophilicity.
Esterification and Hydrolysis
The tert-butyl ester group is hydrolyzed under acidic or basic conditions, while catalytic methods enable transesterification.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (6M) | Reflux, 12 h | Cycloheptane carboxylic acid | 92% | |
| Tf₂NH (2 mol%) | t-BuOAc, reflux, 24 h | Transesterified products | 89% |
Research Highlights :
-
Hydrolysis under acidic conditions cleaves the tert-butyl ester quantitatively.
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Tf₂NH-catalyzed transesterification preserves stereochemistry, making it valuable for peptide synthesis .
Ring-Opening and Cycloaddition Reactions
The cycloheptane ring participates in strain-driven reactions with electrophiles or dienophiles.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂ (1 equiv) | CCl₄, 25°C | Brominated cycloheptane derivative | 68% | |
| Maleic anhydride | Toluene, 110°C | Diels-Alder adduct | 55% |
Notable Observations :
-
Bromination occurs regioselectively at the least hindered position of the cycloheptane ring.
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Diels-Alder reactivity is limited due to the ring’s conformational flexibility but proceeds under high-temperature conditions.
Scientific Research Applications
Synthetic Routes
Tert-butyl 1-aminocycloheptane-1-carboxylate can be synthesized through several methods, including:
- Reaction with Cycloheptanone : A common approach involves reacting tert-butyl carbamate with cycloheptanone in the presence of a suitable catalyst. This method allows for the formation of the desired compound through a controlled reaction environment.
- Continuous Flow Processes : In industrial settings, continuous flow synthesis methods are utilized to ensure consistent quality and yield, optimizing reaction conditions for large-scale production.
Scientific Research Applications
This compound has several notable applications in scientific research:
Pharmaceutical Research
The compound's unique structural properties make it a valuable candidate for drug development. Its ability to interact with various biological targets allows it to function as a substrate for enzymes, participating in catalytic reactions that modify its structure.
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : this compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial for treating metabolic disorders.
- Receptor Modulation : The compound may activate or inhibit specific receptors, influencing signal transduction pathways crucial for cellular responses.
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Study 1: Anti-inflammatory Properties
A study involving cyclopentane derivatives demonstrated significant reductions in cytokine levels in models of arthritis. This suggests that this compound may possess similar anti-inflammatory effects.
Case Study 2: Neuroprotective Mechanisms
Research focusing on cyclopentane derivatives indicated protective effects against oxidative stress in neuronal cells. This could be relevant for developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl 1-aminocycloheptane-1-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure . The pathways involved may include hydrolysis, oxidation, and reduction, depending on the specific biological or chemical context .
Comparison with Similar Compounds
Structural Analogues
Cyclopentane Derivatives
- tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate (): Structure: Cyclopentane ring with ethyl and Boc-protected aminomethyl substituents. Key Differences: Smaller ring size (5-membered vs. 7-membered) reduces conformational flexibility but increases ring strain. Synthesis: Involves LAH reduction, mesylation, and amination steps, similar to routes for cycloheptane analogs .
Cyclohexane Derivatives
- Methyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (): Structure: Six-membered cyclohexane ring with Boc-amine and methyl ester groups. Key Differences: Intermediate ring size balances strain and flexibility. The methyl ester group may enhance solubility compared to tert-butyl esters. Purity: Available at 97% purity, suggesting synthetic accessibility .
Pyrrolidine Derivatives
- tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (): Structure: Five-membered pyrrolidine ring with hydroxymethyl and aromatic substituents. Key Differences: Heterocyclic nitrogen enhances polarity and hydrogen-bonding capacity, contrasting with the non-polar cycloheptane core .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
Tert-butyl 1-aminocycloheptane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a cycloheptane ring with an amino and carboxylate functional group. This unique structure contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacteria, including drug-resistant strains. The presence of the amino group enhances interaction with bacterial membranes, potentially disrupting cellular integrity .
- Anticancer Activity : Research on related compounds has shown that modifications in the alkyl chain length and functional groups can significantly influence cytotoxicity against cancer cell lines. For instance, compounds with longer hydrophobic chains have demonstrated improved membrane anchoring and increased apoptosis induction in tumor cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Hydrophobic Interactions : The hydrophobic tert-butyl group is essential for enhancing membrane permeability, which is critical for the compound's efficacy against cancer cells.
- Functional Group Variations : Substitutions at the amino or carboxylate positions can lead to significant changes in biological activity. For example, varying the length and branching of alkyl chains has been shown to alter anticancer potency dramatically .
Case Study 1: Anticancer Activity
A study evaluated a series of compounds structurally related to this compound against multiple myeloma cell lines. The results indicated that specific derivatives exhibited IC50 values below 10 μM, demonstrating selective toxicity towards cancer cells while sparing normal lymphocytes. The mechanism involved apoptosis induction through mitochondrial pathways, including caspase activation .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of piperazine-based compounds were tested for their ability to potentiate existing antibiotics against E. coli. The results showed that certain modifications led to enhanced antibacterial activity without intrinsic toxicity at higher concentrations. This suggests that this compound could be developed as an adjuvant in antibiotic therapy .
Data Tables
| Compound | Activity Type | IC50 (μM) | Target Cell Type |
|---|---|---|---|
| A | Anticancer | <10 | RPMI 8226 |
| B | Antimicrobial | >250 | E. coli |
| C | Anticancer | 30.8 | WiDr (colon cancer) |
| D | Antimicrobial | 12.5–25 | Staphylococcus aureus |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing tert-butyl 1-aminocycloheptane-1-carboxylate with high purity?
- Methodological Answer :
- Step 1 : Start with the cycloheptane ring formation. Use a cycloheptane backbone modified with an amino group at the 1-position, followed by tert-butoxycarbonyl (Boc) protection. Evidence suggests Boc protection via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. GC/MS or HPLC (C18 column, acetonitrile/water mobile phase) can confirm purity (>98%) .
- Critical Note : Monitor reaction progress using TLC (Rf ~0.4 in hexane:ethyl acetate 3:1) to avoid overprotection or side reactions.
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer :
- Stability Assay : Perform accelerated degradation studies by storing the compound at 4°C (short-term), -20°C (long-term), and room temperature (stress conditions) for 1–6 months. Analyze degradation products using LC-MS with electrospray ionization (ESI) to detect hydrolyzed or oxidized derivatives .
- Key Data : Evidence indicates tert-butyl esters are prone to acidic hydrolysis; thus, storage under inert atmosphere (argon) in anhydrous DCM or THF is recommended .
Q. What analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for H, δ ~28 ppm for C) and the cycloheptane backbone (δ ~1.8–2.2 ppm for methylene protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] or [M+Na] with <2 ppm error .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer :
- Chiral Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts to introduce stereochemistry at the amino group .
- Chiral HPLC : Validate enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) .
Q. What mechanistic insights explain contradictory reactivity in Boc deprotection of this compound?
- Methodological Answer :
- Deprotection Pathways : Boc removal typically uses TFA in DCM, but competing side reactions (e.g., cycloheptane ring strain-induced rearrangements) may occur. Monitor via F NMR (if using TFA) or IR spectroscopy for carbonyl group regeneration .
- Computational Modeling : DFT studies (e.g., Gaussian 09) can predict transition states for acidolysis, highlighting steric effects from the cycloheptane ring .
Q. How does the steric bulk of the tert-butyl group influence the compound’s application in peptide mimetics?
- Methodological Answer :
- Conformational Analysis : Use X-ray crystallography or NOESY NMR to study intramolecular hydrogen bonding and torsional angles. The tert-butyl group restricts rotation, stabilizing β-turn structures in peptide analogs .
- Biological Assays : Compare bioactivity of tert-butyl-protected analogs vs. unprotected variants in receptor-binding assays (e.g., SPR or fluorescence polarization) .
Q. What strategies mitigate racemization during functionalization of the amino group?
- Methodological Answer :
- Low-Temperature Reactions : Perform acylations or alkylations at -78°C (dry ice/acetone bath) to minimize epimerization .
- Kinetic Resolution : Use enzymes (e.g., lipases) or chiral bases to selectively modify one enantiomer .
Contradictions & Resolutions
- vs. 3 : Safety data conflict on hazard classification. Resolution: Follow GHS labeling from (no known hazards) but adopt safety protocols in (e.g., H303+H313+H333) as a precaution .
- Synthesis Routes : proposes SN2 mechanisms, while suggests SN1 pathways. Resolution: Perform kinetic isotope effect (KIE) studies to distinguish mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
